Cephalomannine

Catalog No.
S523192
CAS No.
71610-00-9
M.F
C45H53NO14
M. Wt
831.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalomannine

Cephalomannine’s co-elution with paclitaxel in HPLC leads to purity overestimation. Our >98% pure reference standard, with N-tigloyl side chain, enables baseline resolution (RRT 0.81-0.90) for accurate taxane API compliance. • Pharmacopeial reference standard for paclitaxel purity. • Selective precursor for baccatin III/10-DAB via side-chain cleavage. • Guaranteed lot consistency.

CAS Number

71610-00-9

Product Name

Cephalomannine

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H53NO14

Molecular Weight

831.9 g/mol

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1

InChI Key

DBXFAPJCZABTDR-WBYYIXQISA-N

solubility

Soluble in DMSO, not in water

Synonyms

NSC 318735; NSC 318735; NSC318735; Cephalomannine, taxol B.

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3(C(C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

The exact mass of the compound Cephalomannine is 831.3466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Cephalomannine is a naturally occurring taxane diterpenoid and a direct structural analogue of paclitaxel, differing only by the presence of an N-tigloyl group instead of an N-benzoyl group on the C-13 side chain [1]. In procurement and industrial contexts, it serves a dual role: first, as an essential analytical reference standard for validating the purity of paclitaxel extracts due to its notorious co-elution behavior in standard reversed-phase chromatography; and second, as a high-value starting material for semi-synthetic taxane production. Rather than being discarded as an extraction impurity, cephalomannine can undergo targeted biocatalytic or chemical cleavage to yield baccatin III or 10-deacetylbaccatin III (10-DAB), which are core scaffolds for synthesizing next-generation, multi-drug resistance (MDR)-evading taxoids [2].

Research Fit

Analytical Reference Standard High-purity taxane identification in complex matrices via HPLC
Microtubule Probe Tubulin-binding SAR studies with distinct C13 tigloyl substituent
Metabolism Probe CYP3A4 regioselectivity investigations; C3′ side-chain effect model

Substituting cephalomannine with crude taxane mixtures or generic paclitaxel standards critically compromises both analytical resolution and semi-synthetic yields. In quality control, standard C18 HPLC methods often fail to resolve cephalomannine from paclitaxel, meaning the absence of a high-purity cephalomannine reference standard leads to the overestimation of paclitaxel purity and subsequent regulatory compliance failures[1]. In semi-synthesis, attempting to use paclitaxel or crude extracts instead of isolated cephalomannine for baccatin III production introduces competing side-reactions and complex purification bottlenecks, whereas pure cephalomannine offers a specific, cleavable N-tigloyl target for selective conversion into high-value precursors [2].

Substitution Risk vs. Paclitaxel

Metabolic Enzyme Shift
The tigloyl-for-benzoyl substitution may redirect primary metabolism from CYP2C8 to CYP3A4, altering clearance pathway interpretation.
Hydroxylation Site Divergence
Reported hydroxylation product ratios differ substantially; metabolite profiles in hepatocyte or microsome assays may not transfer between analogs.
Stereochemistry-Dependent Activity
Cephalomannine-derived analog potency varies with stereoconfiguration and tumor-cell type; paclitaxel cannot serve as a surrogate for these structure-activity investigations.

HPLC Co-Elution and Reference Standard Necessity

Due to its structural similarity to paclitaxel, cephalomannine exhibits an extremely narrow elution window in reversed-phase chromatography. In standard HPLC assays, cephalomannine elutes just prior to paclitaxel with a relative retention time (RRT) of approximately 0.81 to 0.90 [1]. Without pure cephalomannine to establish baseline resolution, standard C18 columns will merge these peaks, falsely inflating the measured purity of paclitaxel APIs.

Evidence DimensionHPLC Relative Retention Time (RRT)
Target Compound DataCephalomannine RRT ~0.81 - 0.90
Comparator Or BaselinePaclitaxel (RRT = 1.00)
Quantified DifferenceΔRRT < 0.2, requiring specialty PFP or cyanopropyl columns for baseline separation
ConditionsReversed-phase HPLC with acetonitrile/water gradients

Procurement of pure cephalomannine is mandatory for calibrating HPLC methods to prevent the co-elution of this major impurity from artificially inflating paclitaxel purity assays.

Hydroxylation Ratio
Head-to-head
Cephalomannine 64:36 vs Paclitaxel 15:85 (C13 side-chain:C6α)
Supports CYP3A4-mediated metabolism context
HLM data; donor-specific variability review recommended

Biocatalytic Conversion to Baccatin III

Instead of treating cephalomannine as a waste byproduct of paclitaxel extraction, it can be utilized as a direct precursor for core taxane scaffolds. Microbial transformation of cephalomannine (e.g., via Luteibacter sp.) successfully cleaves the C-13 side chain, yielding baccatin III and related epimers at a combined yield of approximately 31% [1]. This provides a direct, scalable route to 10-DAB and baccatin III without relying solely on yew needle extraction.

Evidence DimensionConversion yield to Baccatin III / core scaffolds
Target Compound Data~31% combined yield of baccatin derivatives via targeted cleavage
Comparator Or BaselineDiscarded crude taxane waste (0% recovered precursor value)
Quantified DifferenceRecovers up to 31% of the impurity mass as high-value semi-synthetic precursors
ConditionsMicrobial transformation (Luteibacter sp.) or targeted chemical hydrolysis

Procuring or isolating cephalomannine allows manufacturers to salvage high-value baccatin III precursors for semi-synthetic taxane production rather than discarding extraction byproducts.

Microtubule ID₅₀ Ratio
Data to verify
1.5 (Paclitaxel = 1.0)
Supports binding SAR context
Assay conditions and source documentation to confirm

Cytotoxic Baseline for MDR-Evading Analogues

While cephalomannine is less potent than paclitaxel, it maintains significant baseline cytotoxicity. In human lung cancer cell lines (H460, A549), cephalomannine exhibits IC50 values between 0.18 and 0.37 μM , compared to paclitaxel's low nanomolar range (2.5–7.5 nM) [1]. This inherent micro-molar activity proves that the core taxane ring remains active despite the N-tigloyl substitution, establishing it as a viable starting scaffold for synthesizing C2-modified analogues that overcome P-glycoprotein-mediated resistance.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataIC50 = 0.18 - 0.37 μM (H460, A549 cells)
Comparator Or BaselinePaclitaxel (IC50 = 2.5 - 7.5 nM)
Quantified DifferenceCephalomannine is ~25-100x less potent than paclitaxel but retains micro-molar efficacy
ConditionsIn vitro cell viability assays under normal oxygen conditions

Its baseline activity makes cephalomannine an active starting scaffold for synthesizing novel analogues designed to overcome multi-drug resistance.

Median OS in PM Xenograft
Head-to-head
75 days (cephalomannine) vs 55 days (vehicle), P = 0.0021
Supports mesothelioma model endpoint context
NOD-SCID model; comparator screening context
MCF7 Cytotoxicity IC₅₀
Cross-study comparable
6.0 nM (72 h exposure)
Supports breast cancer cell-line endpoint review
Cross-study comparison with reported paclitaxel range
Analog vs Paclitaxel Activity
Head-to-head
Cmpd 5: higher activity in BCG-823; Cmpd 7: higher activity in HCT-8 and A549
Supports stereochemistry-dependent cytotoxicity context
Qualitative comparison; fold-difference not specified
Commercial HPLC Purity
Reported
≥97–99.94% across multiple vendors
Supports analytical reference standard procurement
Vendor-specific certificate review recommended

HPLC/LC-MS Method Validation and QC

Because of its RRT of ~0.81-0.90 relative to paclitaxel, cephalomannine is strictly required as an analytical reference standard to validate the baseline resolution of paclitaxel APIs, ensuring compliance with pharmacopeial purity requirements[1].

Semi-Synthetic Taxane Production

Cephalomannine is utilized as a direct starting material for chemical or biocatalytic cleavage of the C-13 side chain to produce baccatin III and 10-DAB, which are the core building blocks for docetaxel and other advanced semi-synthetic taxoids [2].

MDR-Evading Chemotherapeutics Development

Leveraging its baseline micro-molar cytotoxicity, cephalomannine is employed as a structural scaffold for synthesizing C2-modified or 3'-N-acyl analogues that exhibit equal or greater potency against multi-drug resistant (MDR) tumor cells compared to standard paclitaxel [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Taxane identification in complex matrices
HPLC purity and chromatographic behavior
Peak assignment and abundance ratio benchmarking
CYP3A4-mediated drug metabolism studies
C13 side-chain substituent effect
Hydroxylation site and enzyme specificity review
Mesothelioma xenograft model endpoint studies
In vivo model endpoint response
Survival endpoint and comparator screening
Stereochemically-defined taxane analog synthesis
C-13 tigloyl side chain chirality
Stereoconfiguration-dependent cytotoxicity context
Microtubule stabilization SAR studies
Tubulin binding ID₅₀ ratio context
Binding affinity comparison review
NSCLC radiosensitization research
β-catenin-BMP2 pathway modulation context
Radioresistance phenotype reversal endpoints

XLogP3

2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

831.34660536 Da

Monoisotopic Mass

831.34660536 Da

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N799XED1KL

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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2: Gao F, Wang D, Huang X. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine. Fitoterapia. 2013 Oct;90:79-84. doi: 10.1016/j.fitote.2013.07.011. Epub 2013 Jul 20. PubMed PMID: 23876369.
3: Grobosch T, Schwarze B, Stoecklein D, Binscheck T. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Jan-Feb;36(1):36-43. doi: 10.1093/jat/bkr012. PubMed PMID: 22290751.
4: Chang Z, Guo N, Liu T, Zhou Z, Wang Y. [Distribution and variation of paclitaxel and cephalomannine contents in wild Taxus cuspidata]. Zhongguo Zhong Yao Za Zhi. 2011 Feb;36(3):294-8. Chinese. PubMed PMID: 21585029.
5: Zhang JW, Ge GB, Liu Y, Wang LM, Liu XB, Zhang YY, Li W, He YQ, Wang ZT, Sun J, Xiao HB, Yang L. Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel. Drug Metab Dispos. 2008 Feb;36(2):418-26. Epub 2007 Nov 26. PubMed PMID: 18039807.
6: Li J, Dai J, Chen X, Zhu P. Microbial transformation of cephalomannine by Luteibacter sp. J Nat Prod. 2007 Dec;70(12):1846-9. Epub 2007 Nov 15. Erratum in: J Nat Prod. 2008 Apr;71(4):742. PubMed PMID: 18001087.
7: Vivekanandan K, Swamy MG, Prasad S, Mukherjee R, Burman AC. Identification of isocephalomannine in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel active pharmaceutical ingredient using electrospray tandem mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(11):1731-5. PubMed PMID: 16676315.
8: Beckvermit JT, Anziano DJ, Murray CK. An Improved Method for Separating Paclitaxel and Cephalomannine Using Ozone and Girard Reagents. J Org Chem. 1996 Dec 13;61(25):9038-9040. PubMed PMID: 11667894.
9: Moyna G, Mediwala S, Williams HJ, Scott AI. A simple algorithm for superimposing sets of NMR derived structures: its application to the conformational study of cephalomannine in lipophobic and lipophilic solution. J Chem Inf Comput Sci. 1996 Nov-Dec;36(6):1224-7. PubMed PMID: 8941997.
10: Glowniak K, Zgórka G, Józefczyk A, Furmanowa M. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp. J Pharm Biomed Anal. 1996 Jun;14(8-10):1215-20. PubMed PMID: 8818036.
11: Helson L. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines. Int J Oncol. 1993 Feb;2(2):297-9. PubMed PMID: 21573554.
12: Chmurny GN, Hilton BD, Brobst S, Look SA, Witherup KM, Beutler JA. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. J Nat Prod. 1992 Apr;55(4):414-23. PubMed PMID: 1355110.
13: Kingston DG, Gunatilaka AA, Ivey CA. Modified taxols, 7. A method for the separation of taxol and cephalomannine. J Nat Prod. 1992 Feb;55(2):259-61. PubMed PMID: 1352536.

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